molecular formula C9H13BrN2O7 B14429658 (5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione CAS No. 79731-50-3

(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione

Cat. No.: B14429658
CAS No.: 79731-50-3
M. Wt: 341.11 g/mol
InChI Key: RAZQZLXVMHYPJZ-BBOZISLTSA-N
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Description

The compound (5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione is a complex organic molecule with significant potential in various scientific fields. This compound features a bromine atom, multiple hydroxyl groups, and a diazinane ring, making it a versatile candidate for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione typically involves multi-step organic synthesis. The process begins with the preparation of the oxolan ring, followed by the introduction of the bromine atom and the diazinane ring. The reaction conditions often require controlled temperatures, specific catalysts, and precise timing to ensure the correct stereochemistry of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione: has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylethanol
  • p-hydroxyphenylethanol
  • 4-hydroxybenzaldehyde

Uniqueness

Compared to these similar compounds, (5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione stands out due to its unique combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities.

Properties

CAS No.

79731-50-3

Molecular Formula

C9H13BrN2O7

Molecular Weight

341.11 g/mol

IUPAC Name

(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H13BrN2O7/c10-3-6(16)11-9(18)12(7(3)17)8-5(15)4(14)2(1-13)19-8/h2-5,7-8,13-15,17H,1H2,(H,11,16,18)/t2-,3-,4-,5-,7+,8-/m1/s1

InChI Key

RAZQZLXVMHYPJZ-BBOZISLTSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2[C@H]([C@@H](C(=O)NC2=O)Br)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)N2C(C(C(=O)NC2=O)Br)O)O)O)O

Origin of Product

United States

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